N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
Description
This compound belongs to the benzimidazole-furan hybrid class, characterized by a benzimidazole core linked to a 4-methylphenoxyethyl group and a furan-2-carboxamide moiety via ethyl chains. Benzimidazole derivatives are renowned for their pharmacological versatility, including antimicrobial, antiviral, and anticancer activities. The furan carboxamide group may enhance binding affinity to biological targets, while the 4-methylphenoxyethyl substituent modulates lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-17-8-10-18(11-9-17)28-16-14-26-20-6-3-2-5-19(20)25-22(26)12-13-24-23(27)21-7-4-15-29-21/h2-11,15H,12-14,16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAZDISOYWVUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multiple steps. The initial step often includes the preparation of the benzimidazole core, followed by the introduction of the ethyl chain and the furan ring. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Industrially, it is used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Key Structural Differences and Implications
Phenoxy Group Modifications: The target compound’s 4-methylphenoxy group balances lipophilicity and metabolic stability. Analog 2 replaces the phenoxy group with a 2-methylallyl chain, increasing steric bulk and possibly influencing solubility .
Benzimidazole Substituents :
- Analog 3 features a phenethyl group, which may improve interactions with aromatic residues in enzyme active sites .
Furan Carboxamide :
- All compounds retain the furan-2-carboxamide moiety, suggesting a conserved role in hydrogen bonding or π-π stacking interactions.
Pharmacological and Physicochemical Properties
Biological Activity
N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide, also known as D011-6112, is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 324.4 g/mol. The structure features a furan ring, a benzimidazole moiety, and a phenoxyethyl substituent, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzimidazole ring can inhibit various enzymes by mimicking substrates or binding to active sites.
- Receptor Modulation : The compound may interact with receptors involved in signaling pathways, potentially altering cellular responses.
- Antioxidant Activity : The presence of the furan ring suggests possible antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance:
- In vitro Studies : Cell line assays have shown that derivatives of benzimidazole can induce apoptosis in cancer cells. This compound is being investigated for its potential to inhibit tumor growth through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's ability to inhibit microbial growth has been documented:
- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits antibacterial activity against various strains of bacteria, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential is another area of interest:
- Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines in immune cells, thus alleviating inflammation in various models of disease.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
| Study 3 | Investigated anti-inflammatory effects in vitro, showing reduced levels of TNF-alpha and IL-6 in treated macrophages. |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., benzodiazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ~502.3 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities .
How can researchers resolve contradictions in reported biological activity across studies?
Intermediate
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Purity differences : Re-analyze compound integrity using HPLC and compare with original data .
- Structural analogs : Cross-reference activity with derivatives (e.g., 4-methoxy vs. 4-methylphenoxy substituents) to identify SAR trends .
What strategies optimize synthesis yield for large-scale production?
Q. Advanced
- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side reactions .
- Solvent optimization : Replace DMSO with NMP (N-methyl-2-pyrrolidone) to enhance solubility and reaction efficiency .
- Flow chemistry : Implement continuous flow systems to improve temperature control and scalability .
How can the pharmacological mechanism of this compound be elucidated?
Q. Advanced
- Binding assays : Use radiolabeled ligands (e.g., ³H-competitive binding) to test affinity for receptors like serotonin or dopamine subtypes .
- Computational docking : Model interactions with enzymes (e.g., kinases) using AutoDock Vina to predict binding pockets .
- Knockout models : Validate target specificity in CRISPR-edited cell lines lacking suspected receptors .
What are the stability challenges under physiological conditions?
Q. Intermediate
- pH sensitivity : Test degradation in buffers (pH 2–9) via LC-MS; instability in acidic conditions suggests prodrug formulation .
- Oxidative stability : Monitor peroxide-induced degradation using UV-Vis spectroscopy; add antioxidants (e.g., BHT) if needed .
What is the compound’s role in multi-step organic synthesis?
Q. Advanced
- Building block : Its benzodiazole-furan scaffold serves as a precursor for fluorescent probes or kinase inhibitors via Suzuki-Miyaura cross-coupling .
- Protecting groups : Temporarily mask the carboxamide with Boc groups during subsequent reactions .
How can structure-activity relationship (SAR) studies improve bioactivity?
Q. Intermediate
- Modify substituents : Replace 4-methylphenoxy with electron-withdrawing groups (e.g., Cl, CF₃) to enhance receptor binding .
- Chain length variation : Test ethyl vs. propyl linkers to optimize steric compatibility with target sites .
What methods address solubility challenges in in vitro assays?
Q. Intermediate
- Co-solvents : Use DMSO (≤0.1%) or cyclodextrin-based formulations to improve aqueous solubility .
- Prodrug derivatives : Synthesize phosphate esters or PEGylated analogs for enhanced bioavailability .
How to address reproducibility issues in bioassay results?
Q. Advanced
- Protocol standardization : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay incubation at 37°C for 24 hours) .
- Batch verification : Re-characterize each compound batch via NMR and MS to confirm consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
